molecular formula C11H13N9O3 B14483998 (R)-2'-Deoxy-4'-C-5H-tetrazol-5-yladenosine CAS No. 64365-28-2

(R)-2'-Deoxy-4'-C-5H-tetrazol-5-yladenosine

Cat. No.: B14483998
CAS No.: 64365-28-2
M. Wt: 319.28 g/mol
InChI Key: DARTYHPJJPJLMK-UHFFFAOYSA-N
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Description

®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine, a naturally occurring nucleoside, but it contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of a deoxyribose sugar, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step involves the coupling of the modified sugar with an adenine base under acidic conditions to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleoside analogs.

    Biology: The compound can be used to investigate the role of nucleosides in cellular processes and to study enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The tetrazole ring can interact with enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA and RNA polymerases. This can result in the termination of nucleic acid chains and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: A naturally occurring nucleoside that lacks the tetrazole ring.

    2’-Deoxy-5-azacytidine: Another nucleoside analog with a different modification on the sugar moiety.

    Fludarabine: A synthetic nucleoside analog used in cancer therapy.

Uniqueness

®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

64365-28-2

Molecular Formula

C11H13N9O3

Molecular Weight

319.28 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-(5H-tetrazol-5-yl)oxolan-3-ol

InChI

InChI=1S/C11H13N9O3/c12-8-7-9(14-3-13-8)20(4-15-7)6-1-5(22)11(2-21,23-6)10-16-18-19-17-10/h3-6,10,21-22H,1-2H2,(H2,12,13,14)

InChI Key

DARTYHPJJPJLMK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)C4N=NN=N4)O

Origin of Product

United States

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